molecular formula C13H15N3O B14473343 4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine CAS No. 72675-51-5

4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine

Cat. No.: B14473343
CAS No.: 72675-51-5
M. Wt: 229.28 g/mol
InChI Key: DWRRALHOZOEPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyacetylacetone with benzylamine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various alkylated or halogenated derivatives.

Scientific Research Applications

4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: Shares a similar pyrimidine core but lacks the ethoxy group.

    5-Ethyl-6-phenylpyrimidin-2-amine: Similar structure with an ethyl group instead of a methyl group.

    4-Ethoxy-6-phenylpyrimidin-2-amine: Similar structure but with different substitution patterns.

Uniqueness

4-Ethoxy-5-methyl-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds.

Properties

CAS No.

72675-51-5

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-ethoxy-5-methyl-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C13H15N3O/c1-3-17-12-9(2)11(15-13(14)16-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,14,15,16)

InChI Key

DWRRALHOZOEPSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1C)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.